REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[CH:9]([B-](F)(F)F)=[CH2:10].[K+].C(N(CC)CC)C.C(O)C>[Pd+2].ClC1C=C[C-](P(C2C=CC=CC=2)C2C=CC=CC=2)C=1Cl.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C(OCC)(=O)C>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([CH:9]=[CH2:10])=[N:3][CH:4]=1 |f:1.2,5.6.7.8|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)Cl
|
Name
|
|
Quantity
|
10.86 g
|
Type
|
reactant
|
Smiles
|
C(=C)[B-](F)(F)F.[K+]
|
Name
|
|
Quantity
|
14.13 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd+2].ClC1=C([C-](C=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)Cl.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
WASH
|
Details
|
by washing with saturated aqueous sodium hydrogencarbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentrating the solvent under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the resulting residue was distilled under reduced pressure (63° C., 8 mmHg)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |